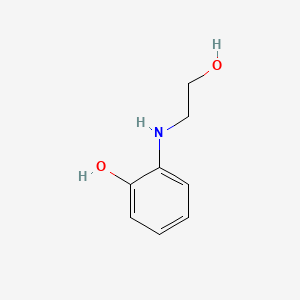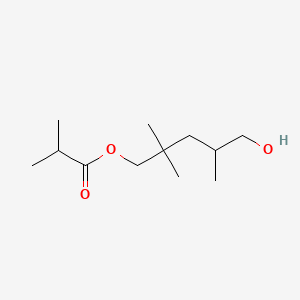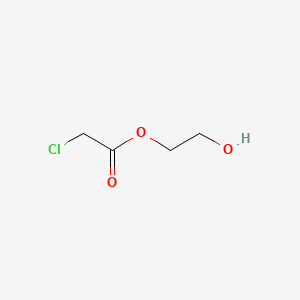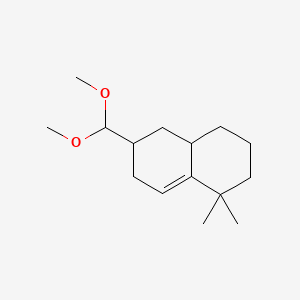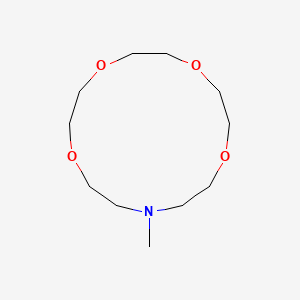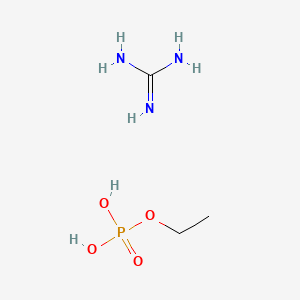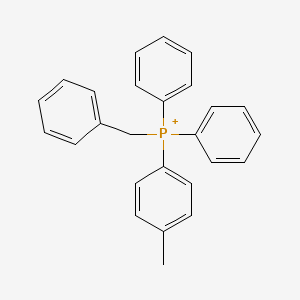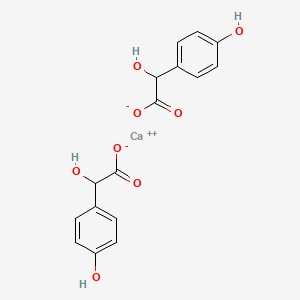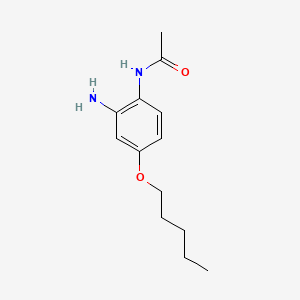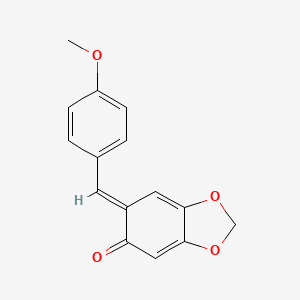
4-(4-Methylpentyl)cyclohexanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpentyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C13H24O. It is a cyclohexane derivative with a carbaldehyde group and a 4-methylpentyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohexanecarbaldehyde typically involves the reaction of cyclohexanecarbaldehyde with 4-methylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of a precursor compound, followed by selective oxidation to introduce the carbaldehyde group. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpentyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 4-(4-Methylpentyl)cyclohexanecarboxylic acid
Reduction: 4-(4-Methylpentyl)cyclohexanemethanol
Substitution: Various substituted cyclohexanecarbaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methylpentyl)cyclohexanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpentyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbaldehyde: Lacks the 4-methylpentyl substituent, making it less hydrophobic.
4-(4-Methylpentyl)benzaldehyde: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties.
4-(4-Methylpentyl)cyclohexanol: The aldehyde group is reduced to an alcohol, altering its reactivity.
Uniqueness
4-(4-Methylpentyl)cyclohexanecarbaldehyde is unique due to its specific structure, which combines the hydrophobic 4-methylpentyl group with the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propiedades
Número CAS |
76489-66-2 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
4-(4-methylpentyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H24O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h10-13H,3-9H2,1-2H3 |
Clave InChI |
IFDRPWDMFYPZLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1CCC(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


